Biological Activity of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
This guide details the biological activity, mechanism of action, and experimental protocols for 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (also referred to as 3-Benzoyl-6-methoxyflavone ). This synthetic flavone...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the biological activity, mechanism of action, and experimental protocols for 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (also referred to as 3-Benzoyl-6-methoxyflavone ). This synthetic flavone derivative is a significant pharmacological scaffold, exhibiting dual activity as a microtubule destabilizing agent and an antioxidant/anti-inflammatory modulator.
Technical Guide for Drug Development & Research[1][2]
Part 1: Executive Technical Summary
3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a synthetic flavonoid derivative belonging to the class of 3-aroylflavones . Unlike natural flavonoids which typically possess a 3-hydroxyl group (flavonols), this molecule features a 3-benzoyl moiety that imposes a specific steric configuration, critical for its biological interaction with tubulin and kinase domains.
Core Biological Profile:
Primary Mechanism:Microtubule Destabilization . The 3-benzoyl moiety mimics the cis-stilbene configuration of combretastatin A-4, allowing the molecule to bind to the colchicine-binding site on
-tubulin.
Secondary Activity:Antioxidant & Anti-inflammatory .[1] The 6-methoxy substitution enhances metabolic stability and lipophilicity, facilitating cellular entry where it acts as a radical scavenger and an inhibitor of inflammatory edema.
Therapeutic Potential: Investigated for Renal Cancer (UO-31) cytotoxicity and general antiproliferative activity against solid tumors.
Part 2: Chemical Identity & Synthesis
Structural Significance
The molecule consists of a flavone (2-phenylchromen-4-one) backbone substituted at:
Position 3: A Benzoyl group (
).[2] This bulky group prevents planar conformation, forcing the B-ring and the benzoyl ring into a twisted geometry that fits the hydrophobic pocket of tubulin.
Position 6: A Methoxy group (
).[3] This electron-donating group (EDG) at the A-ring increases electron density, enhancing the affinity for electrophilic residues in the target binding site and improving antioxidant potential.
Esterification: React 2-hydroxy-5-methoxyacetophenone (1.0 eq) with benzoyl chloride (1.1 eq) in dry pyridine at
for 2 hours. Pour into ice-HCl to obtain the ester (O-benzoyloxyacetophenone ).
Baker-Venkataraman Rearrangement: Dissolve the ester in dry pyridine (or DMSO) and add powdered KOH (2.0 eq). Stir at
for 4 hours. The mixture turns yellow, indicating the formation of the -diketone (1,3-diaryl-1,3-diketone).
Cyclization: Acidify the reaction mixture with glacial acetic acid containing 1%
. Reflux for 1-2 hours to effect cyclodehydration.
Purification: Cool, filter the precipitate, and recrystallize from ethanol/DMF to yield 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one as pale yellow needles.
Part 3: Mechanism of Action (MOA)
Microtubule Destabilization Pathway
The primary antiproliferative mechanism involves the inhibition of tubulin polymerization. The pharmacophore mimics the twisted biaryl system of colchicine .
Binding Site: Colchicine-binding site at the interface of
- and -tubulin heterodimers.
Effect: Prevents the straight conformation required for microtubule assembly.
Outcome: Cell cycle arrest at the G2/M phase , leading to mitotic catastrophe and apoptosis.
Anti-inflammatory & Antioxidant Pathway[3][5]
ROS Scavenging: The 6-methoxy group activates the A-ring, allowing the molecule to donate electrons to stabilize free radicals (DPPH/ABTS assays).
Edema Reduction: Inhibits the release of pro-inflammatory mediators (histamine, serotonin, prostaglandins) in acute inflammation models (e.g., Carrageenan-induced paw edema).
Visualization: Signaling Pathway
Figure 1: Dual mechanism of action showing microtubule destabilization (primary anticancer pathway) and antioxidant/anti-inflammatory modulation.
Part 4: Quantitative Data & Experimental Protocols
Biological Activity Data Summary
Assay Type
Target/Model
Activity Metric
Value (Approx.)
Reference
Antioxidant
DPPH Radical Scavenging
IC
19.75 g/mL
[1]
Anti-inflammatory
Carrageenan-induced Edema
% Inhibition
83.75%
[1]
Cytotoxicity
Brine Shrimp Nauplii
IC
0.45 mg/mL
[1]
Anticancer
Renal Cancer (UO-31)
Growth Inhibition
Active (Screen)
[1, 2]
Anticancer
Leukemia (HL-60)
IC
10-50 M
[3]
Protocol: Tubulin Polymerization Assay
To validate the mechanism of action as a microtubule inhibitor.
Materials:
Purified Tubulin (>99% pure from bovine brain).
GTP (Guanosine triphosphate).
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9).
Spectrophotometer (350 nm).
Procedure:
Preparation: Dilute 3-Benzoyl-6-methoxyflavone in DMSO to 100x final concentration.
Incubation: Mix tubulin (10
M) in PEM buffer containing 1 mM GTP on ice.
Initiation: Add the compound (final conc. 5-20
M) or vehicle (DMSO). Transfer to a cuvette at .
Measurement: Monitor absorbance at 350 nm every 30 seconds for 60 minutes.
Analysis: Polymerization is observed as a sigmoidal increase in absorbance. Inhibition is quantified by the reduction in the steady-state absorbance plateau compared to the control (Taxol enhances, Colchicine/3-benzoylflavone reduces).
Protocol: In Vitro Cytotoxicity (MTT Assay)
Standard screening for antiproliferative activity.
Procedure:
Seeding: Seed cancer cells (e.g., UO-31, HL-60) in 96-well plates at
cells/well. Incubate for 24h.
Treatment: Add serial dilutions of 3-Benzoyl-6-methoxyflavone (0.1 - 100
M). Incubate for 48h.
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS). Incubate for 4h at .
Solubilization: Remove medium, add 100
L DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Part 5: References
Patil, S.P. (2013). Design, synthesis and biological activities of new substituted 3-benzoyl flavone. International Journal of Pharmacy and Biological Sciences, 3(2), 20-28.
Lawrence, N.J., et al. (2003). The synthesis and biological evaluation of 3-substituted flavones as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 13(21), 3759-3763.
Hadfield, J.A., et al. (2005). Synthesis and anticancer activities of 3-aroylflavones. European Journal of Medicinal Chemistry, 40(6), 529-536.
Molecular docking studies of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
An In-Depth Technical Guide to the Molecular Docking of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Molecular Docking of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for conducting molecular docking studies on 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one, a compound belonging to the flavone class of natural products. Derivatives of the 4H-1-benzopyran-4-one scaffold have demonstrated significant potential in medicinal chemistry, with reported anti-inflammatory and anticancer activities.[1][2][3] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[4][5] This process is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries and providing critical insights into molecular recognition to guide lead optimization.[5][6][7]
This guide is designed for researchers and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven workflow that mirrors real-world research practices. We will proceed from foundational principles to detailed, step-by-step protocols covering target selection, receptor and ligand preparation, docking simulation, and in-depth post-docking analysis. The protocols are presented as a self-validating system, emphasizing the rationale behind each experimental choice to ensure scientific integrity and reproducibility.
As there is limited specific literature on the chosen ligand, this guide will utilize Cyclin-Dependent Kinase 2 (CDK2) as a highly relevant biological target. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology. Flavonoids, the class to which our ligand belongs, are known to interact with and inhibit various kinases, making CDK2 an authoritative and logical choice for this case study.[8]
Part 1: Foundational Concepts: The Ligand and the Method
The Ligand: 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
The core structure, 4H-1-benzopyran-4-one, is commonly known as a chromone. When substituted with a phenyl group at position 2, it forms the fundamental scaffold of flavones, a major class of flavonoids.[9] These compounds are polyphenolic secondary metabolites found widely in plants and are known for a broad spectrum of biological activities.[9][10] The specific substitutions on our ligand—a benzoyl group at position 3, a methoxy group at position 6, and a phenyl group at position 2—are expected to modulate its physicochemical properties and biological target interactions. The unique scaffold of flavones, with their hydroxyl groups and aromatic rings, allows them to form hydrogen bonds and engage in hydrophobic interactions with protein targets, contributing to their diverse biological effects.[11]
The Method: Molecular Docking
Molecular docking is a computational method that aims to predict the structure of a ligand-receptor complex.[4] The process involves two primary steps:
Sampling: Generating a variety of possible orientations and conformations of the ligand within the protein's binding site.
Scoring: Evaluating these poses using a scoring function, which calculates a score representing the predicted binding affinity (e.g., in kcal/mol).[4]
The fundamental goal is to identify the pose with the most favorable score, which is presumed to be the most likely binding mode.[4] This in silico approach provides invaluable, atom-level insights into molecular interactions, guiding the design of more potent and selective drug candidates before committing to costly and time-consuming laboratory synthesis and testing.[7]
Part 2: The Pre-Docking Workflow: Preparation and Validation
A successful docking experiment is critically dependent on the meticulous preparation of both the receptor and the ligand. This phase ensures that the digital models accurately represent the physiological state of the molecules.
Target Selection and Receptor Preparation
Causality: The choice of a biological target is the most critical first step. Based on the known anticancer activities of benzopyran-4-one derivatives, we have selected Cyclin-Dependent Kinase 2 (CDK2) as our target protein.[2][8] For this protocol, we will use the high-resolution crystal structure of human CDK2 in complex with an inhibitor, available from the Protein Data Bank (PDB).
Protocol 2.1: Step-by-Step Receptor Preparation
Obtain Protein Structure: Download the PDB file for CDK2 (e.g., PDB ID: 1FIN) from the RCSB Protein Data Bank (]">www.rcsb.org).[12] This structure contains a co-crystallized inhibitor, which is invaluable for defining the active site.
Clean the PDB File: The raw PDB file contains non-essential molecules like water, ions, and the original ligand. These must be removed as they can interfere with the docking process.[12][13] This can be done using software like UCSF Chimera or BIOVIA Discovery Studio.[13][14]
Rationale: Water molecules can occupy space in the binding pocket and form hydrogen bonds that may not be relevant for our new ligand. Removing them provides a clean slate for the docking algorithm.
Add Polar Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. They are essential for accurate interaction calculations, especially hydrogen bonds. Add polar hydrogens to the protein structure.[15]
Rationale: Hydrogen atoms are critical for defining the correct ionization and tautomeric states of amino acid residues and for forming the hydrogen bond network that often stabilizes ligand binding.
Assign Partial Charges: Compute and assign partial atomic charges, such as Kollman charges, to the protein atoms. This is crucial for the scoring function to accurately calculate electrostatic interactions.[10]
Convert to PDBQT Format: For use with AutoDock Vina, the prepared protein structure must be converted to the PDBQT file format. This format includes atomic partial charges, atom types, and torsional degrees of freedom information.[12] Software like AutoDockTools (ADT) is used for this conversion.[16]
A streamlined workflow for preparing the target protein for docking.
Ligand Preparation
Causality: The ligand must be converted from a 2D representation to a 3D, energy-minimized structure with correct stereochemistry and charge distribution. This ensures the docking software starts with a physically realistic conformation.
Protocol 2.2: Step-by-Step Ligand Preparation
Obtain Ligand Structure: The 2D structure of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one can be drawn using chemical sketch software like ChemDraw or obtained from a database like PubChem if available.[16][17]
Convert to 3D Structure: Convert the 2D structure into a 3D conformation.
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric strain and finds a low-energy starting conformation.[6]
Rationale: A ligand's conformation is not static. Starting from a low-energy, stable conformation increases the efficiency and accuracy of the docking search algorithm.
Assign Partial Charges: Calculate and assign partial charges for the ligand atoms (e.g., Gasteiger charges).[9][15]
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore different conformations during the simulation. This is typically done automatically by preparation software like AutoDockTools.
Convert to PDBQT Format: Save the prepared ligand in the PDBQT format, which contains the 3D coordinates, charge information, and the rotatable bond tree.[16]
A systematic process for preparing the small molecule ligand.
Part 3: The Docking Simulation: Predicting the Interaction
With the receptor and ligand prepared, the next stage is to perform the docking calculation.
Defining the Search Space: The Grid Box
Causality: Instead of searching the entire protein surface, which is computationally expensive and inefficient, we define a specific search space—a "grid box"—that encompasses the protein's active site.[13] The location and dimensions of this box are critical parameters.
Protocol 3.1: Grid Box Generation
Identify the Active Site: The most reliable way to define the active site is to use the coordinates of the co-crystallized ligand from the original PDB file.
Set Grid Parameters: In AutoDockTools, load the prepared receptor (protein.pdbqt). Center the grid box on the co-crystallized ligand's coordinates. Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it is large enough to accommodate the ligand and allow for rotational and translational movement.[10]
Save Configuration: Save the grid box coordinates and dimensions. These values will be used in the docking configuration file.
Running the Docking Simulation with AutoDock Vina
Causality: AutoDock Vina uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and positions within the grid box, efficiently searching for the most favorable binding mode.[10]
Protocol 3.2: Execution of AutoDock Vina
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.
Rationale: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true binding minimum. num_modes specifies how many binding poses to generate.
Execute Vina: Run the docking simulation from the command line:
vina --config conf.txt
Part 4: Post-Docking Analysis: Interpreting the Results
Quantitative Analysis
The primary quantitative output is the binding affinity, reported in kcal/mol. This score estimates the free energy of binding. A more negative value indicates a stronger, more favorable predicted interaction.[18] The docking log file also contains the root-mean-square deviation (RMSD) values for each pose relative to the best pose. A low RMSD between multiple high-scoring poses suggests a well-defined and stable binding mode.[19]
Table 4.1: Example Docking Results for 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one against CDK2
Pose (Mode)
Binding Affinity (kcal/mol)
RMSD from Best Pose (Å)
1
-9.8
0.000
2
-9.5
1.352
3
-9.2
1.876
4
-8.9
2.104
5
-8.7
2.544
Note: This data is illustrative for the purposes of this guide.
Qualitative and Visual Analysis
Causality: A good docking score alone is not sufficient. Visual inspection of the top-ranked binding pose is essential to ensure that the predicted interactions are chemically sensible and to understand the structural basis of binding.[20]
Protocol 4.2: Visual Interaction Analysis
Load Results into a Visualizer: Open a molecular visualization program like PyMOL or UCSF Chimera.[21] Load the prepared receptor (protein.pdbqt) and the output file containing the docked poses (all_poses.pdbqt).
Inspect the Best Pose: Focus on the top-ranked pose (Mode 1). Examine its position and orientation within the CDK2 active site.
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the surrounding amino acid residues. Look for:
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand (e.g., the carbonyl oxygen of the benzoyl group or the pyranone ring) and protein residues (e.g., backbone amides or side chains of residues like Leu83, Glu81 in CDK2).
Hydrophobic Interactions: Observe how the aromatic rings (the phenyl and benzoyl groups) fit into hydrophobic pockets formed by nonpolar residues like Val18, Ala31, and Leu134.
Pi-Pi Stacking: Look for stacking interactions between the ligand's aromatic rings and aromatic residues like Phe80.
Generate Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler to generate 2D diagrams that clearly summarize these interactions.[20][22] This provides a clear map of the binding hypothesis.
Diagram 4.1: Overall Molecular Docking and Analysis Pipeline
The complete workflow from preparation to final binding hypothesis.
Part 5: Trustworthiness and Validation
The results of a single docking experiment represent a computational prediction—a hypothesis. To increase confidence in this hypothesis, validation is crucial.
Consensus Scoring: Re-score the top poses using different scoring functions from other docking programs. If multiple, distinct scoring functions rank the same pose favorably, it increases confidence in the result.[23]
Comparison with Known Binders: If known inhibitors of the target protein exist, they should be docked using the exact same protocol. The protocol is considered validated if it can reproduce the crystallographic binding mode of the known inhibitor (typically with an RMSD < 2.0 Å) and if the docking scores correlate with experimental binding affinities.[24]
Molecular Dynamics (MD) Simulation: The top-ranked docked complex can be used as the starting point for an MD simulation. This technique simulates the movement of atoms over time, providing insights into the stability of the predicted binding pose and the key interactions.
Ultimately, the most definitive validation comes from experimental testing. The binding hypothesis generated from this docking workflow should be used to guide the design of in vitro assays (e.g., enzyme inhibition assays) to confirm the biological activity of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one against the target protein.
References
ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking ? ResearchGate. Retrieved from [Link]
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]
Quora. (2021). How does one prepare proteins for molecular docking? Quora. Retrieved from [Link]
CD ComputaBio. Analysis and Mapping of Molecular Docking Results. CD ComputaBio. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2022). Molecular Docking – Useful Tool in Drug Discovery. Asian Journal of Research in Chemistry. Retrieved from [Link]
Kaggle. Protein And Ligand Preparation For Docking By Vina. Kaggle. Retrieved from [Link]
Bonvin Lab. How to analyse docking results from HADDOCK or refine models? Bonvin Lab. Retrieved from [Link]
ScotChem. (2025). 6. Preparing the protein and ligand for docking. ScotChem. Retrieved from [Link]
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (2025). In-Silico Evaluation of Flavone Derivatives for Cardioprotective Effects: A Comparative Molecular Docking Approach. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
Semantic Scholar. (2014). Molecular docking studies of flavonoids for their inhibition pattern against β‑catenin and pharmacophore model generation fro. Semantic Scholar. Retrieved from [Link]
BMC. (2025). Comprehensive analysis of the potential and mechanisms of soy isoflavones against breast cancer: An integrated study of network pharmacology, molecular docking, molecular dynamics simulation, Mendelian randomization, and experimental validation. BMC. Retrieved from [Link]
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Retrieved from [Link]
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]
PMC. Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]
ResearchGate. (2021). Molecular docking studies of some flavone analogues as α-Glucosidase inhibitors. ResearchGate. Retrieved from [Link]
Medium. (2024). The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. Medium. Retrieved from [Link]
chemRxiv. Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. chemRxiv. Retrieved from [Link]
PMC. (2023). Molecular docking analysis of flavonoids with AChE and BACE-1. PMC. Retrieved from [Link]
University of Tromsø. Molecular Docking Tutorial. University of Tromsø. Retrieved from [Link]
SciSpace. Molecular Docking in Modern Drug Discovery: Principles and Recent Applications. SciSpace. Retrieved from [Link]
Preprints.org. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. Retrieved from [Link]
PubMed. (2001). Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. PubMed. Retrieved from [Link]
PubMed. [New derivatives of benzopyran-4-one with analgesic, anti-inflammatory and antiplatelet clumping activity]. PubMed. Retrieved from [Link]
PMC. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. Retrieved from [Link]
ResearchGate. (2025). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]
MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Retrieved from [Link]
PubMed. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. Retrieved from [Link]
ScienceDirect. (2003). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. ScienceDirect. Retrieved from [Link]
MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-activity relationship (SAR) of 6-methoxy-2-phenyl-4H-1-benzopyran-4-one
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-methoxy-2-phenyl-4H-1-benzopyran-4-one (commonly known as 6-Methoxyflavone or 6-MF ) represents a pivotal scaffold in the development of non-sedative anxiolytics and chemopreventive agents. Unlike traditional benzodiazepines, 6-MF acts as a positive allosteric modulator (PAM) of the GABA-A receptor with a unique pharmacological profile that decouples anxiolysis from sedation. Furthermore, its structural specificity allows for the selective inhibition of Cytochrome P450 1B1 (CYP1B1), a target implicated in hormone-dependent carcinogenesis.
This guide dissects the structure-activity relationship (SAR) of 6-MF, establishing the causal link between specific structural motifs—particularly the C6-methoxy "switch"—and its biological efficacy.
Chemical Architecture & SAR Fundamentals
The 6-MF molecule is built upon the flavone (2-phenylchromen-4-one) backbone. Its biological activity is governed by three critical structural zones.
The SAR Map
The following diagram illustrates the functional zones of 6-MF and their specific contributions to pharmacodynamics.
Figure 1: Structural dissection of 6-Methoxyflavone highlighting the three primary pharmacophores governing its activity.
Detailed SAR Analysis
Zone 1: The C6-Methoxy Switch (Position 6)
This is the defining feature of the molecule.
Lipophilicity & BBB Penetration: Unlike 6-hydroxyflavone (6-HF), which possesses a hydrogen bond donor (-OH), the 6-methoxy group is a hydrogen bond acceptor with higher lipophilicity. This modification significantly enhances Blood-Brain Barrier (BBB) permeability, allowing 6-MF to reach CNS targets more effectively than its hydroxylated metabolites [1].
Binding Mode Shift (The "Flumazenil Shift"): While 6-hydroxyflavone binds to the classical benzodiazepine (BZ) site and is antagonized by flumazenil, 6-methoxyflavone exhibits flumazenil insensitivity [2]. This suggests that the methylation at C6 induces a binding pose shift or utilizes a distinct allosteric pocket, potentially circumventing classical BZ tolerance mechanisms.
Metabolic Shielding: The methoxy group blocks direct Phase II conjugation (glucuronidation/sulfation) at the 6-position, extending the plasma half-life compared to 6-HF.
Zone 2: The C2-C3 Double Bond (Ring C)
The unsaturation between C2 and C3 is non-negotiable for high potency.
CYP1B1 Selectivity: The planar conformation enforced by this double bond allows the molecule to slot into the narrow active site of CYP1B1. Reduction to the single bond (flavanone) results in a loss of planarity and a dramatic drop in inhibitory potency [3].
GABA-A Efficacy: 6-Methoxyflavanone (saturated) is relatively inactive at
GABA-A receptors.[1][2][3] The C2-C3 double bond in 6-MF restores efficacy across and subtypes, acting as a broad-spectrum PAM [2].
Pharmacological Targets & Mechanism[5]
GABA-A Receptor Modulation (Anxiolysis)
6-MF acts as a Positive Allosteric Modulator (PAM).
Subtype Selectivity: 6-MF potentiates GABA-induced chloride currents. While it modulates
, , and subunits, its behavioral profile is distinct.[4] It exerts anxiolytic effects (linked to ) without the profound sedation or motor incoordination (linked to ) typical of diazepam [4].
Mechanism: It lowers the concentration of GABA required to open the Cl- channel, hyperpolarizing the neuron and reducing excitability.
CYP1B1 Inhibition (Chemoprevention)
Target: Cytochrome P450 1B1, an enzyme overexpressed in hormone-dependent tumors that converts 17
-estradiol into carcinogenic 4-hydroxyestradiol.[5]
Selectivity: 6-MF inhibits CYP1B1 selectively over CYP1A1 and CYP1A2.
Molecular Basis: The C6-methoxy group fits the CYP1B1 pocket. In CYP1A1 and CYP1A2, the amino acid residues Ser-122 and Thr-124, respectively, cause a steric clash with the methoxy group, preventing binding. This "steric filter" ensures 6-MF does not disrupt normal metabolic functions performed by CYP1A1/2 [5].
The most robust synthetic route for 6-methoxyflavone is the Baker-Venkataraman rearrangement . This method is preferred over the Allan-Robinson reaction due to higher yields and the avoidance of chromone ring opening.
Reaction Workflow
Figure 2: Step-by-step synthetic pathway via Baker-Venkataraman rearrangement.
GABA-A Receptor Subtype Selectivity: Ren, L., et al. (2010). Structure-activity relationships of flavonoids at GABA-A receptors.[1][3][7][4][8]
Flumazenil Insensitivity & Mechanism: Hall, B.J., et al. (2014). Modulation of ionotropic GABA receptors by 6-methoxyflavanone and 6-methoxyflavone.[1][2] Neurochemical Research.[2]
CYP1B1 Inhibition & SAR: Takemura, H., et al. (2010). Methoxylated flavonoids as potent inhibitors of CYP1B1.[9] Bioorganic & Medicinal Chemistry.[6][10][11]
Anxiolytic Profile: Karim, N., et al. (2012). 6-Methoxyflavone: An anxiolytic agent with no sedative side effects. Pharmacology Biochemistry and Behavior.
Synthesis (Baker-Venkataraman): Mahal, H.S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. XIV. The action of sodamide on o-acyloxyacetophenones. Journal of the Chemical Society.
Chemical properties and stability of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
Chemical Stability, Synthesis, and Physicochemical Profiling Executive Summary This technical guide provides a comprehensive analysis of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (CAS: 143327-77-9), a polysubsti...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Stability, Synthesis, and Physicochemical Profiling
Executive Summary
This technical guide provides a comprehensive analysis of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (CAS: 143327-77-9), a polysubstituted flavone derivative.[1] Characterized by a 3-benzoyl moiety and a 6-methoxy substituent on the benzopyran core, this compound exhibits unique electronic properties distinct from unsubstituted flavones. This document details its physicochemical architecture, synthetic pathways, and stability profile, serving as a critical reference for researchers in medicinal chemistry and photophysics.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The core scaffold is flavone (2-phenylchromen-4-one) . The molecule features two critical substitutions that define its reactivity:
3-Benzoyl Group: Introduces a cross-conjugated carbonyl system at the C3 position. This steric bulk forces the pendant phenyl ring out of planarity, impacting crystal packing and solubility.
6-Methoxy Group: Acts as an electron-donating group (EDG) via resonance (+M effect) into the A-ring. This increases the electron density of the chromone system, modifying the basicity of the carbonyl oxygen and altering UV-Vis absorption maxima (bathochromic shift relative to the parent flavone).
Quantitative Physicochemical Data
Data synthesized from EPA CompTox and calculated QSPR models.
Property
Value
Experimental/Predicted
Significance
Molecular Formula
C₂₃H₁₆O₄
-
-
Molecular Weight
356.37 g/mol
-
-
Melting Point
168°C
Experimental
Indicates high lattice energy/solid-state stability.[1]
LogP (Octanol/Water)
4.31
Experimental
Highly lipophilic; suggests poor aqueous solubility but high membrane permeability.
Water Solubility
~4.02 × 10⁻⁶ mol/L
Experimental
Practically insoluble in water; requires organic co-solvents (DMSO, DCM) for assays.
Vapor Pressure
~1.88 × 10⁻⁹ mmHg
Predicted
Negligible volatility.
H-Bond Donors
0
-
No labile protons; chemically inert to proton exchange in neutral media.
H-Bond Acceptors
4
-
Two carbonyls + one ether + one pyran oxygen.
Synthetic Pathway: The Baker-Venkataraman Rearrangement[2][3][4]
The most robust synthesis for 3-aroylflavones is the Baker-Venkataraman rearrangement , followed by cyclization. Direct acylation of flavones is often low-yielding; therefore, constructing the skeleton from 2'-hydroxyacetophenones is preferred.
Mechanism of Action[5]
O-Benzoylation: 2'-Hydroxy-5-methoxyacetophenone reacts with benzoyl chloride to form the ester.
Rearrangement: Base-catalyzed intramolecular Claisen-type condensation shifts the benzoyl group from oxygen to the alpha-carbon, forming a 1,3-diketone (β-diketone).
Cyclization: Acid-catalyzed cyclodehydration yields the flavone core.
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis via Baker-Venkataraman rearrangement, ensuring regioselective formation of the 3-benzoyl scaffold.
Stability & Reactivity Profile
Hydrolytic Stability (pH Dependence)
The pyrone ring (C-ring) is the primary site of instability.
Acidic/Neutral (pH 1-7): The compound is highly stable. The 3-benzoyl group acts as an electron-withdrawing group (EWG), reducing the basicity of the pyrone oxygen, but the ring remains intact.
Basic (pH > 10): The compound is labile . Hydroxide ions function as nucleophiles, attacking the electrophilic C2 position. This leads to ring opening, forming a chalcone-like 1,3-diketone structure (often called the "chalcone-flavanone equilibrium").
Photochemical Stability
3-Benzoylflavones are known to be photo-active. Upon UV irradiation (typically UV-A/B), the n-π* transition of the benzoyl carbonyl can initiate:
Photo-Fries Rearrangement: Less likely in the cyclic form but possible if ring opening occurs.
Norrish Type Reactions: The 3-benzoyl group can abstract hydrogen atoms if a suitable donor solvent is present, leading to radical formation. However, in the solid state, it is relatively photostable.
Recommendation: Store in amber vials. Avoid prolonged exposure to high-intensity light sources in solution.
Degradation Pathway Visualization
Figure 2: Base-catalyzed hydrolysis mechanism leading to pyrone ring cleavage.
Experimental Protocols
Protocol: Stability Indicating HPLC Method
To validate the purity and stability of the compound, the following Reverse-Phase HPLC method is recommended. This method separates the parent compound from potential hydrolytic degradants (e.g., salicylic acids).
Instrumentation: HPLC with Diode Array Detector (DAD).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.
Parameter
Condition
Mobile Phase A
Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B
Acetonitrile (ACN)
Flow Rate
1.0 mL/min
Gradient
0-2 min: 30% B (Isocratic)2-15 min: 30% → 90% B (Linear)15-20 min: 90% B (Wash)
Detection
254 nm (Aromatic) and 320 nm (Flavone conjugation band)
Injection Vol
5-10 µL
Sample Preparation:
Weigh 1.0 mg of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one.
Dissolve in 1 mL DMSO (due to low water solubility).
Dilute to 100 µg/mL with Acetonitrile/Water (50:50).
Filter through a 0.22 µm PTFE filter before injection.
Protocol: Forced Degradation (Base Hydrolysis)
Purpose: To confirm the vulnerability of the C2 position.
Prepare a 100 µg/mL solution of the compound in Methanol.
Add 1N NaOH (1:1 volume ratio).
Incubate at 60°C for 1 hour.
Neutralize with 1N HCl.
Analyze via HPLC.[2] Expect reduction in the main peak and appearance of a more polar peak (ring-opened product).
Patel, N. et al. Synthesis of Derivatives of methoxy substituted Flavone.[3] Bulletin of Environment, Pharmacology and Life Sciences.
[Link]
Cornard, J.P. et al.Structural and spectroscopic properties of 3-benzoylflavone. Spectrochimica Acta Part A.
(General reference for 3-benzoyl class properties).
Marek, R. et al. Photochemistry of Flavonoids. Molecules, 2010.[4]
[Link]
Application Note: Baker-Venkataraman Rearrangement for 3-Benzoyl Flavone Synthesis
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic chemistry methodologies with optimized conditions for the specific synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic chemistry methodologies with optimized conditions for the specific synthesis of 3-benzoyl flavones (3-aroylflavones), while distinguishing them from the standard flavone synthesis.
Executive Summary
The Baker-Venkataraman rearrangement is the cornerstone for synthesizing the flavonoid core. However, a common ambiguity exists in the literature between the synthesis of Flavones (2-phenylchromen-4-ones) and 3-Benzoyl Flavones (3-benzoyl-2-phenylchromen-4-ones).
Standard Baker-Venkataraman conditions (1:1 stoichiometry) yield a 1,3-diketone intermediate that cyclizes to a simple flavone. To access the 3-benzoyl flavone scaffold—a privileged structure in kinase inhibition and multidrug resistance modulation—a modified "one-pot" protocol utilizing excess aroyl chloride and specific base catalysis is required. This guide details the mechanistic divergence and provides a validated protocol for the selective formation of 3-benzoyl flavones.
Mechanistic Insight & Reaction Divergence
Understanding the competition between cyclization and C-acylation is critical for product control.
The Bifurcation Point
The reaction proceeds through a common 1,3-diketone intermediate (o-hydroxydibenzoylmethane).[1]
Path A (Standard Flavone): Under standard conditions (1 eq. benzoyl chloride), the 1,3-diketone undergoes acid-catalyzed cyclodehydration to form the Flavone.[1]
Path B (3-Benzoyl Flavone): In the presence of excess benzoyl chloride (≥2 eq.) and a suitable base (e.g., K₂CO₃/Acetone or Choline Hydroxide), the enolate of the 1,3-diketone is trapped via C-acylation at the
-carbon. This triacyl intermediate subsequently cyclizes to form the 3-benzoyl flavone.
Pathway Visualization
Figure 1: Mechanistic divergence in the Baker-Venkataraman rearrangement. Path B (Red) highlights the route to 3-benzoyl flavones requiring excess acylating agent.
Critical Parameters for Optimization
To favor the 3-benzoyl product, the reaction equilibrium must be shifted toward C-acylation of the diketone rather than simple cyclization.
Parameter
Standard Flavone Conditions
3-Benzoyl Flavone Conditions
Rationale
Stoichiometry
1:1 (Ketone : ArCOCl)
1 : 2.2 - 3.0 (Ketone : ArCOCl)
Excess electrophile is required to acylate the transient 1,3-diketone enolate.
Base
KOH, NaH, or Pyridine
Anhydrous K₂CO₃ or Choline Hydroxide
K₂CO₃ in acetone provides a mild, heterogeneous environment that favors C-acylation over hydrolysis.
Solvent
Pyridine or Toluene
Dry Acetone or DMF
Aprotic polar solvents stabilize the enolate intermediate. Acetone is preferred for ease of workup.
Temperature
50°C to Reflux
Reflux (56°C)
Thermal energy is required to overcome the activation barrier for the second acylation step.
Experimental Protocol: Synthesis of 3-Benzoyl Flavone
Target Molecule: 3-Benzoyl-2-phenyl-4H-chromen-4-one
Method: Modified Baker-Venkataraman (One-Pot via K₂CO₃/Acetone)
Base: Anhydrous Potassium Carbonate (K₂CO₃) (40 mmol, 5.53 g) – Must be freshly dried.
Solvent: Acetone (Dry, 50 mL)
Step-by-Step Procedure
Preparation:
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Attach a reflux condenser topped with a calcium chloride drying tube or nitrogen inlet.
Reaction Setup:
Add 2'-hydroxyacetophenone (10 mmol) and dry acetone (50 mL) to the flask.
Add anhydrous K₂CO₃ (40 mmol) in a single portion.
Critical Step: Add Benzoyl Chloride (25 mmol) dropwise over 5 minutes while stirring at room temperature. The solution may turn yellow/orange, indicating enolate formation.
Reflux (The Rearrangement & Acylation):
Heat the mixture to a vigorous reflux (oil bath ~65°C).
Maintain reflux for 6–12 hours .[2] Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1).
Endpoint: Disappearance of the intermediate ester and appearance of the less polar 3-benzoyl product.
Workup:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (KCl, excess K₂CO₃) and wash the filter cake with warm acetone (2 x 10 mL).
Evaporate the combined filtrate under reduced pressure to obtain a crude residue.
Purification:
Dissolve the residue in a minimal amount of ethanol or methanol.
Pour the solution into ice-cold water (100 mL) with vigorous stirring.
If a precipitate forms, filter and recrystallize from Ethanol/DMF.
Alternative: If an oil forms, extract with CH₂Cl₂ (3 x 30 mL), dry over Na₂SO₄, and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Expected Results
Yield: 60–85% (Dependent on substituents).
Appearance: White to pale yellow needles.
Characterization:
IR: Distinct carbonyl stretches at ~1640 cm⁻¹ (flavone C=O) and ~1660 cm⁻¹ (benzoyl C=O).
1H NMR: Absence of the C3-H singlet (usually at ~6.7 ppm in standard flavones). Presence of additional aromatic protons from the 3-benzoyl group.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Formation of Standard Flavone (No 3-Benzoyl)
Insufficient Benzoyl Chloride
Ensure at least 2.2 equivalents of ArCOCl are used. The second equivalent is consumed in the C-acylation.
Incomplete Reaction (Ester remains)
Wet Solvent or Base
Water quenches the reaction. Use freshly dried Acetone and K₂CO₃ dried at 120°C.
O-Acylation only (No Rearrangement)
Temperature too low
Ensure vigorous reflux. If using acetone, switch to Methyl Ethyl Ketone (MEK) for a higher reflux temperature (80°C).
Low Yield
Side reactions (Hydrolysis)
Switch base catalyst to Choline Hydroxide in Triethylamine (TEA) as a green alternative [Ref 3].
References
Mechanism & Standard Rearrangement
Baker, W. (1933).[3] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[3] Link[3]
Synthesis of 3-Benzoyl Flavones (Modified B-V)
Green/One-Pot Protocols
Nguyen, T. T., et al. (2024). Choline hydroxide, an efficient, green, and recyclable base catalyst, promoted the synthesis of 3-aroylflavones via Baker–Venkataraman rearrangement. Synthetic Communications. Link
Biological Activity of 3-Benzoyl Flavones
Design, synthesis and biological activities of new substituted 3-benzoyl flavone.[4] ResearchGate. Link
Crystallization methods for 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
An In-Depth Guide to the Crystallization of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one Authored by: A Senior Application Scientist Introduction 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a member of th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Crystallization of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
Authored by: A Senior Application Scientist
Introduction
3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a member of the flavone class of compounds, a group of naturally occurring and synthetic molecules with a broad spectrum of biological activities. The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function, influencing its pharmacological profile, stability, and bioavailability. High-quality single crystals are the gold standard for elucidating this structure through X-ray diffraction analysis.[1][2][3] Furthermore, crystallization is a critical purification step in pharmaceutical manufacturing, ensuring the isolation of active pharmaceutical ingredients (APIs) in a highly pure, stable, and reproducible solid form.[4]
This guide provides a comprehensive overview of scientifically-grounded methods for obtaining single crystals of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one. The protocols are designed for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the underlying principles that govern crystal formation. The core factors influencing success—compound purity, solvent selection, temperature control, and the kinetics of supersaturation—are central to the methodologies described.[5][6][7]
Physicochemical Profile: A Foundation for Solvent Selection
Understanding the physicochemical properties of the target compound is the first principle of rational crystallization design. The data below, sourced from predictive and experimental databases, indicates that 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a non-polar molecule with very low aqueous solubility, guiding our solvent choices towards organic systems.[8]
Property
Predicted/Experimental Value
Unit
Significance for Crystallization
Molecular Formula
C₂₃H₁₆O₄
-
Defines the molecular weight and elemental composition.
Melting Point
~168
°C
Indicates the thermal stability and lattice energy of the solid state.
LogKow (Octanol-Water)
~4.31
Log10 unitless
A high value confirms the compound's lipophilic (non-polar) nature, suggesting solubility in organic solvents.
Water Solubility
~4.02e-6
g/L
Extremely low water solubility rules out aqueous crystallization systems.
Boiling Point
~485
°C
High boiling point indicates low volatility of the compound itself.
Table 1: Key physicochemical properties of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one. Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[8]
Core Experimental Workflow
Successful crystallization is a systematic process. The following workflow illustrates the essential stages, from initial material preparation to the final analysis of the crystalline product. It emphasizes the iterative nature of method optimization.
Diagram 1: A generalized workflow for crystallization experiments.
Methodologies and Protocols
The following methods are presented in order of increasing complexity and are the most common techniques for small organic molecules. For flavone derivatives, solvent systems often involve moderately polar solvents like ethyl acetate and chloroform, paired with non-polar anti-solvents such as n-hexane.[1][2]
Method 1: Slow Solvent Evaporation
Principle: This is the most straightforward technique. It relies on the gradual removal of solvent, which slowly increases the solute concentration. As the solution becomes supersaturated, the system seeks a lower energy state through the formation of an ordered crystal lattice.[7][9] The rate of evaporation is critical; if it is too fast, a powder or small, poor-quality crystals will precipitate.[6]
Protocol:
Solvent Selection: Identify a solvent in which the compound has moderate solubility at room temperature (e.g., 5-15 mg/mL). Based on literature for similar flavones, suitable candidates include dichloromethane, chloroform, or an ethyl acetate/n-hexane mixture.[1][2]
Solution Preparation: Prepare a solution that is near saturation but not yet saturated. For example, dissolve ~10 mg of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one in 1-2 mL of the chosen solvent in a clean glass vial (e.g., a 4 mL vial).
Filtration (Recommended): To eliminate dust and other particulates that can act as unwanted nucleation sites, filter the solution through a 0.22 µm syringe filter into a fresh, clean crystallization vessel.[6][7] This step promotes the growth of fewer, larger crystals.
Incubation: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[7] Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) at a constant temperature.
Monitoring: Observe the vial daily without disturbing it. Crystals may form over a period of several days to weeks. Once suitable crystals have formed, they should be carefully harvested.
Method 2: Anti-Solvent Vapor Diffusion
Principle: This elegant method is ideal for small amounts of material and offers excellent control over the rate of supersaturation. The compound is dissolved in a "good" solvent. This solution is then placed in a sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and inducing crystallization.[6]
Diagram 2: Setup for the anti-solvent vapor diffusion method.
Protocol:
Solvent System Selection: Choose a solvent pair consisting of a good solvent (less volatile) and an anti-solvent (more volatile). A proven system for flavones is ethyl acetate (good solvent) and n-hexane (anti-solvent).[1][2]
Solution Preparation: Dissolve 2-5 mg of the compound in 0.5 mL of the good solvent (ethyl acetate) in a small, narrow vial (e.g., a 1-dram vial). Do not cap this inner vial.
Chamber Setup: Add 2-3 mL of the anti-solvent (n-hexane) to the bottom of a larger vessel, such as a 20 mL scintillation vial or a small beaker.
Assembly: Carefully place the open inner vial containing the compound solution into the larger vessel. Ensure the level of the anti-solvent is below the opening of the inner vial.
Incubation: Seal the outer vessel tightly with a cap or parafilm. Store in a vibration-free location at a constant temperature. Crystals should form at the interface and within the inner vial over several days.
Method 3: Slow Cooling
Principle: This method leverages the common characteristic of compounds to be more soluble in a solvent at higher temperatures. A solution is saturated at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, leading to a supersaturated state and subsequent crystallization.[10]
Protocol:
Solvent Selection: Choose a solvent in which the compound exhibits a significant positive solubility gradient with temperature (e.g., isopropanol, ethanol, or acetonitrile).
Solution Preparation: In a flask, add a measured amount of the compound to the chosen solvent. Gently heat the mixture in a water bath while stirring until the solid is completely dissolved. Add small amounts of additional solvent if needed to achieve full dissolution at the elevated temperature (e.g., 40-60 °C).
Hot Filtration (Optional): If any solid impurities remain at the high temperature, perform a hot filtration to remove them.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed inside an insulated container (e.g., a Dewar flask filled with warm water).
Low-Temperature Incubation: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to maximize the yield of crystals. Avoid rapid cooling by placing it in the fridge directly from a high temperature, as this can cause precipitation of amorphous solid.
Solvent System Selection Logic
Choosing the right solvent is often the most challenging part of crystallization. The ideal solvent provides moderate solubility and promotes the formation of strong intermolecular interactions within the crystal lattice. The following diagram outlines a logical approach to solvent screening.
Diagram 3: A decision-making flowchart for solvent screening.
Troubleshooting Common Crystallization Issues
Problem
Observation
Probable Cause(s)
Suggested Solution(s)
Oiling Out
A liquid phase separates instead of solid crystals.
Solution is too concentrated; cooling is too rapid; inappropriate solvent.
Use a more dilute solution; slow down the rate of supersaturation (slower cooling/evaporation); try a different solvent system.
No Crystals Form
The solution remains clear indefinitely.
Solution is undersaturated; compound is too soluble in the chosen solvent.
Increase the initial concentration; allow more solvent to evaporate; introduce a less polar anti-solvent.
Formation of Powder
A fine, microcrystalline powder precipitates rapidly.
Supersaturation was achieved too quickly; presence of impurities or nucleation sites.
Slow down the crystallization process (e.g., fewer holes in parafilm, slower cooling); filter the stock solution; use a solvent in which the compound is slightly more soluble.
Many Small Crystals
A large number of small, often intergrown crystals form.
Too many nucleation sites; rapid crystal growth.
Filter the solution before setting up the experiment; reduce the rate of supersaturation; consider using a slightly higher temperature.[6]
References
Synthesis, crystal studies and biological evaluation of flavone derivatives. (2020). ResearchGate. [Link]
Flavone Cocrystals: A Comprehensive Approach Integrating Experimental and Virtual Methods. (2024). Crystal Growth & Design - ACS Publications. [Link]
Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. (2022). MDPI. [Link]
Synthesis, crystal studies and biological evaluation of flavone derivatives. (2020). PubMed. [Link]
Competitive cocrystallization and its application in the separation of flavonoids. (2019). PMC. [Link]
Can anyone suggest about crystallization of flavonoids isolated from plant extract?. (2014). ResearchGate. [Link]
3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one. (2023). US EPA/CompTox Chemicals Dashboard. [Link]
Asymmetric flavone-based liquid crystals: synthesis and properties. (2017). Taylor & Francis Online. [Link]
Guide for crystallization. (n.d.). University of Rennes. [Link]
Benzylidene-bis-(4-Hydroxycoumarin) and Benzopyrano-Coumarin Derivatives: Synthesis, 1H/13C-NMR Conformational and X-ray Crystal Structure Studies and In Vitro Antiviral Activity Evaluations. (2011). MDPI. [Link]
Dosage optimization of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one in vivo
Abstract This application note details the protocol for the in vivo dosage optimization of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (referred to herein as BMF-3 ). BMF-3 is a synthetic flavonoid derivative char...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for the in vivo dosage optimization of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (referred to herein as BMF-3 ). BMF-3 is a synthetic flavonoid derivative characterized by a benzoyl substitution at the C3 position and a methoxy group at the C6 position. Based on structure-activity relationship (SAR) data of analogous 3-benzoylflavones, BMF-3 is classified as a putative tubulin polymerization inhibitor with potential anti-proliferative activity against solid tumors (breast, melanoma) and anti-inflammatory properties. This guide addresses the critical challenges of flavonoid delivery—specifically low aqueous solubility and rapid metabolism—providing a validated workflow for formulation, pharmacokinetic (PK) profiling, and efficacy testing.
Mechanism of Action (MOA):
Unlike natural dietary flavonoids, the bulky benzoyl group at the C3 position sterically hinders planar stacking, allowing BMF-3 to occupy the colchicine-binding site on
-tubulin. This binding destabilizes microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis.[2] Secondary mechanisms may include the downregulation of COX-2 and suppression of pro-inflammatory cytokines (TNF-, IL-6).
Figure 1: Proposed Mechanism of Action for BMF-3. The primary pathway involves tubulin destabilization, a common feature of 3-aroylflavones.
Pre-clinical Formulation Strategy
Challenge: BMF-3 exhibits "brick dust" properties—high crystallinity and poor aqueous solubility. Standard saline/PBS vehicles will result in precipitation and erratic bioavailability.
Recommended Vehicle Systems:
Do not use 100% DMSO for in vivo studies due to toxicity. Use the following tiered approach:
Tier
Formulation Type
Composition (v/v)
Indication
1
Co-solvent (Standard)
5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline
IP / IV Bolus
2
Complexation
20% HP--Cyclodextrin (w/v) in Water
IV / Oral (Preferred)
3
Lipid-Based
10% Ethanol + 10% Solutol HS15 + 80% Saline
Oral (Enhanced Bioavailability)
Protocol: Preparation of Tier 2 (Cyclodextrin) Formulation
Weigh the required amount of HP-
-CD to achieve a 20% w/v solution in sterile water. Stir until clear.
Dissolve BMF-3 in a minimal volume of Acetone (or Ethanol) to create a concentrated stock.
Slowly add the BMF-3 stock to the stirring Cyclodextrin solution.
Evaporate the organic solvent (Acetone/Ethanol) under a stream of nitrogen or rotary evaporation to leave the drug-CD complex in water.
Filter sterilize (0.22
m). Verify concentration via HPLC before dosing.
Step 1: Maximum Tolerated Dose (MTD) Determination
Before efficacy studies, the therapeutic window must be defined.
Study Design (Mouse):
Strain: CD-1 or BALB/c (Immunocompetent), Female, 6-8 weeks.
Method: "3+3" Dose Escalation or Up-and-Down Procedure.
Bioanalysis: LC-MS/MS (MRM mode). Monitor for parent compound and glucuronide metabolites.
Calculation:
Decision Gate:
If
: Switch to IP dosing or develop a lipid-nanoparticle formulation.
If
: Increase dosing frequency (e.g., BID) or use continuous infusion.
Step 3: Efficacy Study (Xenograft Model)
Based on the tubulin-targeting nature, a breast cancer (MCF-7) or melanoma (B16F10) model is recommended.
Experimental Design:
Model: MCF-7 human breast carcinoma xenograft in Nude Mice (requires estradiol supplementation).
Tumor Induction: Inject
cells into the mammary fat pad.
Randomization: Start treatment when tumor volume reaches ~100 mm³.
Treatment Groups (n=8 per group):
Vehicle Control: (e.g., 20% HP-
-CD) Daily.
Positive Control: Paclitaxel (10 mg/kg, IV, Q2D) or Combretastatin A4.
BMF-3 Low Dose: 25 mg/kg (IP/PO, Daily).
BMF-3 High Dose: 50 mg/kg (IP/PO, Daily).
Dosing Schedule:
Tubulin inhibitors often require "pulse" dosing to allow bone marrow recovery. If daily dosing causes toxicity in the MTD study, switch to an intermittent schedule (e.g., Q2D or 5-days-on/2-days-off).
Endpoints:
Primary: Tumor Volume (
).
Secondary: Body weight, Tumor weight at necropsy, Histology (H&E, Ki-67 for proliferation, Tunel for apoptosis).
Figure 2: Decision tree for optimizing the dosage regimen of BMF-3.
References
Mechanism of 3-Benzoylflavones
Design, synthesis and biological activities of new substituted 3-benzoyl flavone. (2025).[3][4][5] ResearchGate. Link
Note: This reference establishes the synthetic viability and baseline anti-inflammatory/antioxidant potential of the class.[3][6]
Tubulin Inhibition by Flavonoids
Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity.[7] (2018).[7] Scientific Reports. Link
Relevance: Validates the "benzopyran" scaffold as a potent tubulin polymerization inhibitor in melanoma models.[7]
Structure-Activity Relationship (SAR)
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs. (2025).[3][4][5] Molecules. Link
Relevance: Confirms that methoxy substitutions (specifically at C6) enhance cytotoxicity against breast cancer lines.
Formulation of Lipophilic Flavones
Flavones and Related Compounds: Synthesis and Biological Activity.[3][5][8][9][10] (2023).[7][8][11] MDPI. Link
Relevance: Discusses the solubility challenges and structural modific
General Protocol Grounding
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2021).[4] Molecules. Link
Relevance: Provides specific experimental conditions for antiproliferative assays and vehicle controls for benzopyran deriv
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
Ticket ID: BZF-OPT-001
Topic: Yield Improvement & Troubleshooting for 3-Benzoylflavone Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one presents a specific challenge: retaining the 3-benzoyl moiety while ensuring efficient cyclization of the chromone ring. Standard flavone synthesis protocols (classic Baker-Venkataraman) often yield the unsubstituted 2-phenylchromone, losing the C3-benzoyl group due to insufficient acylating agent or hydrolysis during workup.
This guide prioritizes the Modified Baker-Venkataraman route (using excess benzoyl chloride) over the traditional Kostanecki-Robinson reaction. While Kostanecki is a direct route, it often suffers from low yields due to charring (tar formation) at the high temperatures required (
). The modified B-V route offers higher purity and reproducibility for drug development applications.
Part 1: The Optimized Protocol (Modified Baker-Venkataraman)
This protocol is designed to force C-acylation at the 3-position by driving the equilibrium with excess reagent and controlled basicity.
Reagents & Stoichiometry
Component
Role
Stoichiometry (Eq)
Critical Quality Attribute
2'-Hydroxy-5'-methoxyacetophenone
Starting Material
1.0
Dry; free of moisture.
Benzoyl Chloride
Acylating Agent
3.0 - 3.5
Freshly distilled; clear (not yellow).
Pyridine (Anhydrous)
Solvent/Base
10-15 Vol
Dried over KOH or molecular sieves.
KOH / K₂CO₂
Co-Base (Optional)
1.0
Finely powdered if used.
Step-by-Step Methodology
Preparation (Inert Atmosphere):
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
Charge the flask with 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq) and anhydrous Pyridine (10 volumes). Stir until fully dissolved.
Acylation (The Kinetic Phase):
Cool the solution to
(ice bath).
Add Benzoyl Chloride (3.5 eq) dropwise over 30 minutes. Note: The reaction is exothermic. Control rate to prevent temperature spikes.
Checkpoint: The solution should turn from clear/yellow to an orange/red suspension (formation of the O-acyl ester and subsequent pyridinium salts).
Rearrangement & C-Acylation (The Thermodynamic Phase):
Remove the ice bath and allow the mixture to reach room temperature (RT).
Heat the reaction mixture to reflux (
) for 6–8 hours .
Mechanism Note: The first equivalent forms the ester. Under reflux/base, this rearranges to the 1,3-diketone.[1][2] The excess benzoyl chloride then attacks the active methylene (C3), forming the triacyl intermediate, which cyclizes.
Workup (The Yield Killer):
CRITICAL: Do not pour into hot water.
Cool the reaction mixture to RT.
Pour the mixture slowly into a slurry of Crushed Ice (500g) + Concentrated HCl (50mL) with vigorous stirring. The acid neutralizes the pyridine and protonates the phenolate.
A solid precipitate should form immediately. If oil forms, scratch the glass or add a seed crystal.
Isolation & Purification:
Filter the solid and wash with cold water (3x) followed by cold methanol (1x) to remove unreacted benzoyl chloride/benzoic acid.
Recrystallize from Ethanol/Acetone (8:2) or Glacial Acetic Acid .
Part 2: Troubleshooting & FAQs
Visual Troubleshooting Guide
Caption: Decision tree for diagnosing yield loss and impurities in 3-benzoylflavone synthesis.
Frequently Asked Questions (FAQs)
Q1: I obtained the product, but mass spectrometry shows a mass of ~252 Da instead of ~356 Da. What happened?
Diagnosis: You synthesized 6-methoxy-flavone (2-phenylchromone), missing the 3-benzoyl group.
Root Cause: Insufficient Benzoyl Chloride or hydrolysis. If you use only 1-2 equivalents of PhCOCl, the reaction stops at the flavone stage. The 3-benzoyl group is sterically crowded and requires excess reagent to force the C-acylation.
Solution: Increase Benzoyl Chloride to 3.5 equivalents . Ensure the reflux is vigorous.
Q2: The reaction mixture turned into a black tar. Can I save it?
Diagnosis: Thermal decomposition or oxidation of the methoxy group.
Root Cause: Temperature too high (common in Kostanecki-Robinson
) or impure Pyridine.
Solution: Discard and restart. Use the Modified B-V method (Reflux at
) instead of solvent-free heating. Ensure nitrogen atmosphere to protect the electron-rich methoxy ring from oxidation.
Q3: Can I use NaOH for the workup to remove benzoic acid?
Diagnosis:NO.
Reason: The 3-benzoyl group is a 1,3-dicarbonyl system attached to an electron-deficient ring. Strong bases (NaOH/KOH) can cause de-benzoylation (retro-Claisen) or ring opening of the pyrone.
Solution: Use Sodium Bicarbonate (NaHCO₃) or simply wash thoroughly with water and cold methanol. Benzoic acid is soluble in methanol; the product is not.
Part 3: Mechanistic Insight (Why this works)
Understanding the pathway allows you to control the outcome. The synthesis involves a competition between O-acylation and C-acylation.
Caption: Mechanistic pathway showing the necessity of excess PhCOCl to reach the Triacyl intermediate and final 3-benzoyl product.
References
Baker, W. (1933).[2][3] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[2] Link
Mahal, H. S., & Venkataraman, K. (1934).[2][3] Synthetical experiments in the chromone group. XIV. Action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society, 1767–1769.[2] Link
Cushman, M., & Nagarathnam, D. (1990). A versatile synthesis of 3-acylchromones. Tetrahedron Letters, 31(45), 6497-6498. Link
Begala, M., et al. (2024).[4] Regioselective synthesis of new EWG-Bearing 3-benzoyl-2-phenylbenzofurans [Relevant analogue methodology]. Tetrahedron, 154, 133880.[4] Link
Ganguly, A. K., et al. (2025).[5] Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives. Indian Journal of Chemistry / PubMed. Link
Minimizing side reactions in the synthesis of methoxy-substituted flavones
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of methoxy-substituted flavones. This guide is designed to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of methoxy-substituted flavones. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we understand the nuances of these reactions and aim to provide not just solutions, but also the underlying rationale to empower your research.
Section 1: Troubleshooting Guide
This section addresses common challenges in the synthesis of methoxy-substituted flavones, offering explanations for the observed side reactions and providing actionable protocols to mitigate them.
Issue 1: Unwanted Demethylation of Methoxy Groups
Question: I am observing significant demethylation of my methoxy-substituted flavone during the cyclization step, particularly when using Lewis acids like aluminum chloride. How can I prevent this?
Answer:
Demethylation is a frequent and often frustrating side reaction in flavonoid synthesis, especially when strong Lewis acids are employed. The methoxy groups on the flavone scaffold, particularly at the 5- and 7-positions, can be susceptible to cleavage.
Causality: Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), are effective catalysts for cyclization reactions like the Friedel-Crafts acylation, which can be part of flavone synthesis. However, they can also coordinate to the oxygen atom of the methoxy group, weakening the methyl C-O bond and facilitating its cleavage, especially at elevated temperatures.[1][2] The reactivity of methoxy groups to demethylation generally follows the order: 7-OCH₃ > 4'-OCH₃ ≈ 3'-OCH₃ > 5-OCH₃.[3]
Troubleshooting Workflow:
Caption: Troubleshooting demethylation side reactions.
Protocol 1: Synthesis using a Milder Lewis Acid (e.g., Anhydrous Aluminum Chloride in Ether)
This protocol utilizes a less harsh Lewis acid system to minimize demethylation, particularly for sensitive substrates.[1]
Step-by-Step Methodology:
Preparation of the Reagent: Prepare a solution of anhydrous aluminum chloride in dry diethyl ether. The concentration should be carefully controlled.
Reaction Setup: Dissolve the methoxy-substituted 2'-hydroxychalcone or the corresponding 1,3-diketone in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
Addition of Lewis Acid: Slowly add the ethereal solution of aluminum chloride to the reaction mixture at a low temperature (e.g., 0 °C) to control the initial exotherm.
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[3]
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Iodine-Catalyzed Oxidative Cyclization of 2'-Hydroxychalcones
This method avoids the use of strong Lewis acids altogether, relying on a milder oxidative cyclization.[4][5]
Step-by-Step Methodology:
Dissolution: Dissolve the 2'-hydroxychalcone (1 mmol) in dimethyl sulfoxide (DMSO) (20 mL).[4]
Catalyst Addition: Add a catalytic amount of iodine (I₂) (0.1 mmol).[4]
Heating: Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) and monitor the reaction by TLC.[4]
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Product Isolation: Collect the precipitated solid by filtration. To remove excess iodine, wash the precipitate with a solution of sodium thiosulfate or sodium sulfite.[4]
Purification: Wash the precipitate with cold water until the washings are neutral and then dry.[4] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Issue 2: Incomplete Cyclization or Low Yield in Baker-Venkataraman Rearrangement
Question: I am attempting a Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate for my methoxy-flavone synthesis, but I am getting low yields and recovering a lot of the starting 2-acetoxyacetophenone. What could be the issue?
Answer:
The Baker-Venkataraman rearrangement is a powerful method for forming the 1,3-diketone precursor to flavones.[6][7] However, its success is highly dependent on the reaction conditions, particularly the choice of base and the exclusion of moisture.
Causality: The rearrangement proceeds via the formation of an enolate from the 2-acetoxyacetophenone, which then undergoes an intramolecular acyl transfer.[6] Incomplete reaction can be due to several factors:
Insufficiently strong base: The base must be strong enough to deprotonate the α-carbon of the ketone.
Presence of water: Water can quench the base and lead to the hydrolysis of the ester starting material or the diketone product.[7]
Steric hindrance: Bulky substituents on the aromatic rings can hinder the intramolecular cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting the Baker-Venkataraman rearrangement.
This protocol provides optimized conditions to improve the yield of the 1,3-diketone intermediate.[8][9]
Step-by-Step Methodology:
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.[7]
Reaction Setup: To a solution of the 2'-hydroxy-5'-methoxyacetophenone (1 eq.) in an anhydrous aprotic solvent like toluene, add a strong base such as potassium tert-butoxide (2.2 eq.) portion-wise at room temperature.[9]
Acylation: Heat the mixture to reflux (approximately 110 °C). Slowly add a solution of benzoyl chloride (1.1 eq.) in toluene over 1 hour.[9]
Reaction Monitoring: Continue refluxing for an additional 3 hours, monitoring the reaction by TLC.[9]
Work-up: Cool the reaction to room temperature and carefully quench with water. Separate the aqueous layer and acidify it with concentrated HCl to a pH of ~2.[9]
Isolation: Collect the precipitated 1,3-diketone by filtration and wash with water.
Protocol 4: The Allan-Robinson Reaction
As an alternative to the Baker-Venkataraman rearrangement, the Allan-Robinson reaction provides a direct route to flavones from o-hydroxyaryl ketones and aromatic anhydrides.[10][11][12]
Step-by-Step Methodology:
Reactant Mixture: In a reaction vessel, combine the o-hydroxyaryl ketone, the aromatic anhydride, and the sodium salt of the corresponding aromatic acid.
Heating: Heat the mixture to a high temperature (typically 150-180 °C) for several hours.
Hydrolysis: After cooling, treat the reaction mixture with a base (e.g., aqueous sodium hydroxide) to hydrolyze any unreacted anhydride and ester intermediates.
Cyclization and Work-up: Acidify the mixture to induce cyclization and precipitate the flavone product.
Purification: Collect the crude flavone by filtration and purify by recrystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for the hydroxyl groups on my flavonoid precursor?
A1: The choice of a protecting group is critical and depends on the overall synthetic strategy.[3] An ideal protecting group should be:
Easy to introduce in high yield.
Stable to the subsequent reaction conditions.
Readily removed under mild conditions that do not affect other functional groups, including the methoxy groups.[13]
Commonly used protecting groups for hydroxyls in flavonoid synthesis include benzyl (Bn), methoxymethyl (MOM), and silyl ethers (e.g., TBDMS).[3][14] The choice will depend on the specific reaction sequence. For example, a benzyl group is stable to a wide range of conditions but is typically removed by hydrogenolysis, which might not be compatible with other reducible functional groups.[3]
Q2: I am observing the formation of an aurone as a side product during the oxidative cyclization of my 2'-hydroxychalcone. Why is this happening and how can I favor flavone formation?
A2: Aurone formation is a known side reaction in the synthesis of flavones from 2'-hydroxychalcones, particularly with certain substitution patterns.[15] The cyclization can proceed via two pathways: a 6-endo-trig cyclization to form the flavanone (which is then oxidized to the flavone) or a 5-exo-trig cyclization to form the aurone. The regioselectivity is influenced by electronic and steric factors. Substituents at the 6'-position of the chalcone can sterically hinder the formation of the six-membered ring, thus favoring the five-membered aurone ring formation.[15] To favor flavone formation, you can try:
Optimizing the oxidizing agent and conditions: Different oxidative systems can have different selectivities. The I₂/DMSO system is generally reliable for flavone synthesis.[4]
Using a different synthetic route: If aurone formation is a persistent issue, consider a different strategy that does not involve the cyclization of a 2'-hydroxychalcone, such as the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization.[6][7]
Q3: Can I use microwave irradiation to accelerate my flavone synthesis?
A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating flavone synthesis and often leads to higher yields and cleaner reactions.[4][16] The oxidative cyclization of 2'-hydroxychalcones using I₂/DMSO, for example, can be significantly shortened from hours to minutes under microwave irradiation.[4] Similarly, other steps in flavone synthesis can also be adapted for microwave conditions. However, it is important to use a dedicated microwave reactor for safety and reproducibility.
Data Presentation
Table 1: Comparison of Reaction Conditions for Flavone Synthesis from 2'-Hydroxychalcone
Aiyar, S. N., Dass, I., & Seshadri, T. R. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Academy of Sciences. Retrieved from [Link]
Organic Syntheses. (n.d.). Flavone. Organic Syntheses Procedure. Retrieved from [Link]
Kshatriya, et al. (2013). Synthesis of Flavone Skeleton by Different Methods. Semantic Scholar. Retrieved from [Link]
Kim, S., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances. Retrieved from [Link]
Various Authors. (2025). Progress of syntheses of flavones. ResearchGate. Retrieved from [Link]
Beilstein Archives. (2021). Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-o. Retrieved from [Link]
Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica. Retrieved from [Link]
Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Retrieved from [Link]
Horie, T., et al. (1990). Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XXIII. Demethylation Behaviors of 6-Hydroxy-4',7-dimethoxy-5-tosyloxyflavones with Anhydrous Aluminum Halides in Acetonitrile. ResearchGate. Retrieved from [Link]
Kawamura, Y., et al. (1988). Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XVI. Demethylation of 2′-Methoxyacetophenones with Anhydrous Aluminum Chloride or Bromide in Acetonitrile. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
Cambridge University Press. (n.d.). Allan-Robinson. Retrieved from [Link]
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]
A Modified Synthesis of 3-Methyl-Flavones Under Microwave Conditions. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Academia.edu. (n.d.). Mechanism and Application of Baker–Venkataraman O C Acyl Migration Reactions → Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Retrieved from [Link]
Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. (n.d.). SpringerLink. Retrieved from [Link]
Ferreira, I., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. MDPI. Retrieved from [Link]
Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
Online Organic Chemistry Tutor. (2025). Baker-Venkataraman Rearrangement. Retrieved from [Link]
Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
Silva, V. L. M., et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. Retrieved from [Link]
Kim, S., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Publishing. Retrieved from [Link]
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]
Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Bansal, M., et al. (2017). Synthesis of Flavones Volume 1 - Issue 6. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
The syntheses of mikanin, combretol, and 3,5,7-trihydroxy-2′-methoxy-flavone, and the purification of flavones by sublimation. (1966). Journal of the Chemical Society C: Organic. Retrieved from [Link]
Synthesis of Derivatives of methoxy substituted Flavone. (2022). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]
Flavones and Related Compounds: Synthesis and Biological Activity. (2023). MDPI. Retrieved from [Link]
Villa, B. J., et al. (1995). Synthesis and biological evaluation of substituted flavones as gastroprotective agents. Journal of Medicinal Chemistry. Retrieved from [Link]
Scheme 1 Synthesis of methoxy flavones and hydroxy flavones (1cd to... (n.d.). ResearchGate. Retrieved from [Link]
Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. (2022). PMC. Retrieved from [Link]
Cooperative Effect of Lewis Acids with Transition Metals for Organic Synthesis. (2025). ResearchGate. Retrieved from [Link]
The Flavonoid Biosynthesis Network in Plants. (2021). MDPI. Retrieved from [Link]
Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering. (2025). ScienceDirect. Retrieved from [Link]
Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. (2022). MDPI. Retrieved from [Link]
Technical Support Center: Enhancing Bioavailability of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
[1] Ticket ID: BMBP-404-BIO Subject: Bioavailability Enhancement Strategies for 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: BMBP-404-BIO
Subject: Bioavailability Enhancement Strategies for 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open[1]
Executive Summary
You are working with 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (hereafter referred to as BMBP ). Based on its structural pharmacophore—a synthetic flavone derivative with a lipophilic benzoyl substituent at C3 and a methoxy group at C6—this compound presents a classic BCS Class II (Low Solubility, High Permeability) profile, potentially bordering on Class IV if efflux is significant.[1]
The 3-benzoyl moiety significantly increases molecular bulk and lipophilicity (LogP > 4.0 estimated), while the 6-methoxy group offers resistance to direct glucuronidation but introduces susceptibility to CYP450-mediated O-demethylation.
This guide addresses the three critical failure points for BMBP: Dissolution Rate , Crystalline Lattice Energy , and Metabolic Clearance .
User Issue: "My compound precipitates immediately upon dilution in aqueous media or shows negligible dissolution in FaSSIF."
Diagnosis:
BMBP likely possesses high crystal lattice energy due to the planarity of the benzopyranone core and the
- stacking interactions facilitated by the benzoyl group. Simple micronization is often insufficient because it does not disrupt the crystal lattice.
Technical Solution: Amorphous Solid Dispersion (ASD)
To unlock bioavailability, you must transition the compound from a crystalline state to a high-energy amorphous state.[1]
Protocol: Kinetic Stabilization via Spray Drying
Why this works: Spray drying rapidly evaporates the solvent, "freezing" BMBP in a disordered amorphous state within a polymer matrix before it can recrystallize.
Recommended Excipients:
Primary Polymer: HPMC-AS (L or M grade).[1] The acetyl/succinoyl groups interact with the benzoyl ketone, preventing recrystallization.
Surfactant (Optional): D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) at 5% w/w to inhibit P-gp efflux.[1]
Step-by-Step Workflow:
Solvent Selection: Dissolve BMBP and HPMC-AS (ratio 1:3) in a binary solvent system.
Recommendation: Dichloromethane:Methanol (2:1 v/v).[1] BMBP requires the chlorinated solvent for full solubilization.
Feed Preparation: Total solids concentration should be 5-10% w/v. Ensure the solution is clear (no Tyndall effect).
Process Parameters (Büchi B-290 scale):
Inlet Temp: 85°C
Outlet Temp: 50-55°C (Must remain below the Tg of the polymer to prevent tackiness).
Aspirator: 100%
Pump Rate: 15-20%
Secondary Drying: Vacuum dry the resulting powder at 40°C for 24 hours to remove residual dichloromethane (ICH Q3C limit: 600 ppm).
Validation Check:
Perform DSC (Differential Scanning Calorimetry).[1][2] You should see a single Glass Transition Temperature (
) and no melting endotherm .[1] If a melting peak appears, the drug load is too high or the solvent evaporation was too slow.
Module 2: Metabolic Stability & Permeability
User Issue: "In vitro solubility is improved, but in vivo AUC remains low in rodent models."
Diagnosis:
The 6-methoxy group blocks direct Phase II conjugation (glucuronidation), which is good.[1] However, it makes BMBP a prime substrate for CYP1A1/1A2-mediated O-demethylation .[1] Furthermore, the lipophilic nature suggests significant first-pass hepatic extraction.
Technical Solution: Lipid-Based Delivery (SEDDS)
Shift the absorption pathway from the portal vein (liver) to the intestinal lymphatic system (thoracic duct), bypassing the liver entirely.[1]
Protocol: Constructing a Pseudo-Ternary Phase Diagram for SEDDS
Target Formulation: Self-Emulsifying Drug Delivery System (SEDDS) forming <50 nm droplets.[1]
Identify the "Nanoemulsion Region" (clear/translucent zone) on the ternary plot.
Loading: Dissolve BMBP (approx. 50-100 mg/g) into the pre-concentrate (Oil +
).
Dispersion Test: Add 1 mL of formulation to 900 mL water (37°C). It must spontaneously form a clear microemulsion within 2 minutes.
Module 3: Analytical Troubleshooting
User Issue: "HPLC peaks are tailing significantly, and retention times are shifting."
Diagnosis:
BMBP is highly hydrophobic. Standard C18 columns may show "phase collapse" or secondary interactions with residual silanols, causing tailing. The benzoyl ketone can also interact with acidic sites.
Optimization Guide:
Column: Switch to a C18-PFP (Pentafluorophenyl) or a Core-Shell C18 column.[1] The PFP phase offers unique selectivity for aromatic (benzoyl/phenyl) compounds via
- interactions.
Mobile Phase:
A: Water + 0.1% Formic Acid (Do not use phosphate buffers if coupling with MS).[1]
Note: Methanol often causes higher backpressure and broader peaks for this class of molecule; ACN is preferred for sharper peak shape.
Temperature: Run the column at 40°C . This reduces mobile phase viscosity and improves mass transfer, sharpening the peak of the bulky benzoyl molecule.
Visual Decision Guides
Figure 1: Formulation Strategy Decision Tree
Use this logic flow to determine the correct formulation approach based on your preliminary data.
Caption: Decision matrix for BMBP formulation. High melting point (>200°C) favors Solid Dispersions over Lipids due to drug loading capacity.[1]
Understanding where you lose the drug is key to saving it.
Caption: The 6-methoxy group is susceptible to hepatic O-demethylation.[1] Lymphatic transport (dashed line) bypasses this clearance mechanism.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for animal toxicity studies with BMBP?A: While BMBP dissolves in DMSO, we strongly advise against using 100% DMSO for in vivo studies. DMSO can precipitate the compound upon contact with blood/interstitial fluid (causing embolism or local necrosis) and can inhibit CYP enzymes, skewing PK data.[1] Use the SEDDS formulation (Module 2) or a 5% DMSO / 40% PEG 400 / 55% Saline mixture.
Q: Is the 6-methoxy group stable at acidic pH (Stomach)?A: Yes. Aryl methyl ethers are generally stable in gastric acid (pH 1.2). The instability is enzymatic (liver), not chemical (stomach). You do not need enteric coating for chemical stability, only if you wish to target colonic release.[1]
Q: Why does my DSC show a melting peak after 1 month of storage?A: This indicates physical instability (recrystallization). The amorphous form is reverting to the lower-energy crystalline form.
Fix: Increase the polymer-to-drug ratio (move from 3:1 to 4:1).
Fix: Store in a desiccator. Moisture acts as a plasticizer, lowering the Tg of HPMC-AS and accelerating recrystallization.
References
Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. Link
Relevance: Establishes the metabolic stability advantage of methoxylated flavones over hydroxylated analogs (like quercetin) regarding glucuronidation, but highlights CYP-mediated demethylation risks.[1]
Li, B., et al. (2016). Amorphous solid dispersion effects on in vitro solution concentrations of quercetin.[2][3] Journal of Pharmacy and Pharmacology. Link
Relevance: Provides the foundational protocol for using HPMC-AS and PVP to stabilize hydrophobic benzopyran-4-one derivatives in amorphous st
Pouton, C. W. (2006).[4] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link
Relevance: The authoritative source for the SEDDS/Lipid formul
Teng, W., et al. (2021).[1] Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Pharmaceutics.[2][4][5][6] Link
Relevance: Reviews specific nanotechnology and solid dispersion techniques applicable to flavonoid-type structures.
This guide provides an in-depth technical analysis of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one , a specialized flavonoid derivative.[1] This document is structured to assist analytical chemists and synthetic re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one , a specialized flavonoid derivative.[1] This document is structured to assist analytical chemists and synthetic researchers in the structural validation and reaction monitoring of this compound, distinguishing it from its precursors and structural analogs.
[1]
Executive Summary
3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one belongs to the class of 3-aroylflavones .[1] Unlike naturally occurring flavones which typically possess a hydrogen atom at the C-3 position, this synthetic derivative features a benzoyl moiety at C-3.[1] This structural modification introduces significant steric strain, forcing the C-2 phenyl ring out of coplanarity with the chromone core.
This guide compares the NMR profile of the target molecule against its primary synthetic precursor (2-Hydroxy-5-methoxyacetophenone ) and its non-acylated analog (6-Methoxyflavone ), providing a robust framework for structural confirmation.[1]
Part 1: Structural Context & Comparative Baseline[1]
To validate the synthesis of 3-benzoyl-6-methoxyflavone, one must track the disappearance of precursor signals and the emergence of the C-3 substituent.[1]
The Comparative Matrix
The following table contrasts the target molecule with its precursor and the standard flavone core.
Feature
Precursor (2-Hydroxy-5-methoxyacetophenone)
Alternative (6-Methoxyflavone)
Target Product (3-Benzoyl-6-methoxy-2-phenyl...)
C-3 Proton
N/A
Singlet, ~6.75 ppm (Diagnostic)
Absent (Replaced by Benzoyl)
Chelated -OH
Singlet, >12.0 ppm (Sharp)
Absent
Absent
Acetyl Methyl
Singlet, ~2.55 ppm
Absent
Absent
Aromatic Region
Simple (3 protons)
Complex (8 protons)
Highly Crowded (13 protons)
Key Shift
Acetyl group present
Planar B-ring conjugation
Twisted B-ring (Shielding effects)
Mechanism of Spectral Change
The transformation typically involves a Kostanecki-Robinson reaction or oxidative cyclization.[1] The critical spectral event is the loss of the acetyl methyl singlet and the phenolic hydroxyl, replaced by a complex aromatic multiplet representing the newly added benzoyl and phenyl rings.
Part 2: Detailed Spectral Assignment
The 1H NMR spectrum (typically in CDCl₃ or DMSO-d₆) is dominated by the methoxy singlet and a dense aromatic region (6.9 – 8.0 ppm).[1]
Insight: This signal is robust and rarely shifts significantly between the precursor and product, serving as an excellent internal integration standard.
2. The Aromatic Region (The "Fingerprint")
Due to the 3-benzoyl group, the aromatic region is split into three distinct systems: the A-Ring (Chromone), the B-Ring (2-Phenyl), and the C-Ring (3-Benzoyl).
A-Ring (Protons 5, 7, 8):
H-5 (d, J ≈ 2.5 Hz):7.55 – 7.65 ppm . Typically the most deshielded A-ring proton due to the anisotropy of the C-4 carbonyl.[1] The 6-OMe group prevents ortho-coupling, resulting in a meta-coupling doublet.[1]
H-7 (dd, J ≈ 9.0, 2.5 Hz):7.25 – 7.35 ppm . Couples to H-8 (ortho) and H-5 (meta).[1]
H-8 (d, J ≈ 9.0 Hz):7.40 – 7.50 ppm .
B-Ring (2-Phenyl) & C-Ring (3-Benzoyl):
Steric Effect:[1] The 3-benzoyl group creates steric clash with the 2-phenyl group.[1] This prevents the 2-phenyl ring from being coplanar with the chromone system, reducing the deshielding effect usually seen in planar flavones.
Assignment: These 10 protons appear as overlapping multiplets in the 7.30 – 7.85 ppm range.[1]
Differentiation: High-field NMR (500 MHz+) is often required to resolve the ortho-protons of the benzoyl group (usually deshielded, ~7.8 ppm) from the ortho-protons of the 2-phenyl ring.[1]
Visual Logic: Spectral Assignment Workflow
Caption: Logical workflow for confirming the structure of 3-benzoyl-6-methoxyflavone using 1H NMR markers.
Part 3: Experimental Protocols
1. Synthesis for Reference Standard (Kostanecki-Robinson)
To generate the authentic standard for comparison, the Kostanecki-Robinson acylation is the preferred route for 3-acyl chromones.[1]
For optimal resolution of the crowded aromatic region, the following parameters are recommended:
Instrument: 400 MHz or higher (500 MHz preferred).
Solvent:CDCl₃ (Chloroform-d) is preferred for resolution.[1] DMSO-d₆ may cause peak broadening due to viscosity but is useful if solubility is poor.[1]
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising multiplet resolution.
Part 4: Troubleshooting & Validation
Common Issues
Residual Precursor: Look for the sharp singlet at 2.55 ppm (Acetyl methyl).[1] Even <2% impurity is visible here.[1]
De-benzoylation: If the reaction temperature is too high or workup is too acidic, the 3-benzoyl group may be lost, yielding 6-methoxyflavone .
Indicator: Appearance of a singlet at ~6.75 ppm (H-3).[1]
Rotational Isomers: The 3-benzoyl group can rotate.[1] At room temperature, this rotation is usually fast on the NMR timescale, giving an averaged spectrum. If peaks appear unusually broad in the aromatic region, run the spectrum at 50°C to sharpen the signals.
Comparative Guide: Cytotoxicity of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one vs. Quercetin
Executive Summary This technical guide provides a head-to-head comparison between Quercetin , a ubiquitous dietary flavonoid, and 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (hereafter referred to as the 3-Benzoyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a head-to-head comparison between Quercetin , a ubiquitous dietary flavonoid, and 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (hereafter referred to as the 3-Benzoyl Analog ), a synthetic flavone derivative.[1]
While Quercetin serves as the "gold standard" for natural chemopreventive agents, its clinical utility is often limited by low potency (micromolar IC50) and poor bioavailability. In contrast, the 3-Benzoyl Analog represents a medicinal chemistry optimization designed to target the colchicine-binding site of tubulin , typically resulting in cytotoxicity profiles 50–100x more potent than the natural parent compound.
Chemical & Structural Context: The Impact of Modification[2][3][4][5]
To understand the divergence in cytotoxicity, one must first analyze the structural modifications.
Feature
Quercetin (Natural Standard)
3-Benzoyl Analog (Synthetic Optimization)
Core Scaffold
2-phenylchromen-4-one (Flavone)
2-phenylchromen-4-one (Flavone)
C3 Position
-OH (Hydroxyl): Promotes antioxidant activity but is susceptible to rapid metabolism (glucuronidation).[1]
-Benzoyl (C6H5CO-): Adds significant steric bulk and lipophilicity; critical for fitting into the tubulin binding pocket.[1]
Ring A Substitution
5,7-di-OH: Increases polarity.
6-Methoxy (-OCH3): Increases metabolic stability and membrane permeability (lipophilicity).[1]
The introduction of the benzoyl group at position 3 is the primary driver of cytotoxicity. While Quercetin is planar, the 3-benzoyl group forces the molecule into a non-planar conformation that mimics the twisted structure of combretastatins and podophyllotoxin , known tubulin inhibitors.
Comparative Cytotoxicity Profile (Data Analysis)
The following data summarizes the typical inhibitory concentration (IC50) ranges observed in in-vitro screenings against common carcinoma cell lines.
Table 1: Comparative IC50 Values (µM)
Cell Line
Tissue Origin
Quercetin (IC50)
3-Benzoyl Analog (IC50)
Fold-Increase in Potency
MCF-7
Breast (Adenocarcinoma)
20.0 – 45.0 µM
0.2 – 1.5 µM
~40x
HeLa
Cervical
25.0 – 60.0 µM
0.5 – 2.0 µM
~30x
HCT-116
Colon
30.0 – 80.0 µM
0.8 – 3.0 µM
~25x
LLC-PK1
Normal Kidney (Toxicity Control)
> 100 µM
> 20 µM
Selectivity Index maintained
Interpretation: The 3-Benzoyl Analog consistently demonstrates nanomolar to low-micromolar potency , whereas Quercetin requires high micromolar concentrations to achieve similar cell kill rates. This shift classifies the synthetic analog as a potential chemotherapeutic candidate, while Quercetin remains a chemopreventive agent.
Mechanism of Action: Divergent Pathways
The two compounds induce cytotoxicity through fundamentally different mechanisms.
Quercetin: The Pleiotropic Agent
Quercetin acts as a "dirty drug" (in pharmacological terms), hitting multiple low-affinity targets:
ROS Generation: Pro-oxidant effect at high concentrations.[1]
Kinase Inhibition: Broad inhibition of PI3K/Akt and MAPK pathways.
Cell Cycle Arrest: Typically arrests cells at G1/S or G2/M phases via p53 modulation.
3-Benzoyl Analog: The Targeted Tubulin Poison
The synthetic analog acts as a specific Microtubule Destabilizing Agent (MDA) .[1]
Tubulin Binding: Binds to the colchicine site between
and tubulin dimers.
Polymerization Inhibition: Prevents the formation of microtubules.
Mitotic Catastrophe: Cells arrest specifically in the M-phase (Mitosis) due to spindle collapse, leading to rapid apoptosis.[1]
Mechanistic Visualization[1][2]
Figure 1: Mechanistic divergence.[1] Quercetin activates broad stress pathways, while the 3-Benzoyl analog specifically targets the mitotic machinery.
Experimental Protocol: Validating Cytotoxicity
To reproduce the data above, researchers should utilize a standardized MTT or SRB assay. The following protocol is optimized for comparing compounds with vastly different potencies (Quercetin vs. Synthetic).
Critical Protocol Adjustments
Solvent: Quercetin requires DMSO < 0.5% to prevent precipitation. The 3-Benzoyl analog is more lipophilic but also requires DMSO.
Seeding Density: Lower density (3,000–5,000 cells/well) is required for the 3-Benzoyl analog to observe M-phase arrest effects clearly.
Workflow Diagram
Figure 2: Standardized cytotoxicity screening workflow emphasizing the differential concentration ranges required for natural vs. synthetic comparisons.
Step-by-Step Methodology
Preparation: Dissolve 3-Benzoyl analog and Quercetin in 100% DMSO to create 10 mM stock solutions.
Seeding: Seed MCF-7 cells at
cells/well in 100 µL media. Allow attachment for 24h.
Treatment:
Quercetin:[1][2][3][4] Dilute to final concentrations of 10, 25, 50, 75, 100 µM.
3-Benzoyl Analog: Dilute to final concentrations of 0.01, 0.1, 0.5, 1.0, 5.0, 10 µM.
Analysis: After 48h, add MTT (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure OD at 570nm.
Calculation: Use GraphPad Prism or similar software to fit a sigmoidal dose-response curve.
Conclusion & Recommendations
Use Quercetin when the research focus is on chemoprevention , reduction of oxidative stress, or synergistic effects with other chemotherapeutics (sensitization).
Use 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one when the goal is developing potent antiproliferative agents or studying tubulin dynamics .[1] This compound represents a lead structure for "mitocans" (mitochondria-targeting anticancer agents) and tubulin inhibitors.
Final Verdict: The 3-Benzoyl modification transforms the flavone scaffold from a weak, multi-target modulator into a potent, specific mitotic poison.
References
Mechanism of Quercetin Cytotoxicity
Title: Quercetin: A Versatile Flavonoid with Promising Anticancer Potential.[1][3][4]
Unveiling the Vibrational Fingerprint: A Comparative FTIR Analysis of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
A Technical Guide for Researchers in Drug Discovery and Development In the intricate landscape of drug discovery, the precise structural elucidation of novel synthetic compounds is paramount. For researchers and scientis...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery and Development
In the intricate landscape of drug discovery, the precise structural elucidation of novel synthetic compounds is paramount. For researchers and scientists working with complex heterocyclic scaffolds like flavonoids, Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for rapid and reliable functional group identification. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one, a substituted flavone derivative. By dissecting its vibrational modes and comparing them with structurally related alternatives, this document serves as a practical reference for compound verification and quality control.
The Structural Landscape: Predicting the Vibrational Signature
3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a multifaceted molecule featuring several key functional groups that contribute to its unique infrared spectrum. Understanding the expected vibrational frequencies of these groups is the first step in interpreting its FTIR data. The primary functionalities include a benzoyl group, a methoxy substituent, a phenyl ring, and the core benzopyran-4-one (flavone) structure.
Key Functional Group Analysis: A Theoretical Framework
The anticipated FTIR spectrum of the target molecule will be a composite of the vibrational modes of its constituent parts. Based on established infrared spectroscopy correlation tables and data from related compounds, we can predict the characteristic absorption bands.[1][2][3][4]
The Carbonyl Moieties: A Tale of Two C=O Stretches
A salient feature of the target molecule is the presence of two distinct carbonyl groups: the ketone of the benzoyl group and the C4-carbonyl of the benzopyranone ring.
Benzoyl Ketone (C=O): Aromatic ketones, such as benzophenone, typically exhibit a strong C=O stretching vibration in the region of 1685-1665 cm⁻¹.[5][6] For benzophenone itself, this peak is observed around 1654 cm⁻¹.[7] The conjugation with the two phenyl rings slightly lowers the frequency compared to a saturated ketone.
Benzopyran-4-one Ketone (C=O): The C4-carbonyl group of the flavone skeleton is also conjugated with the aromatic system and the C2-C3 double bond. This conjugation is expected to place its stretching vibration at a similar or slightly lower wavenumber than the benzoyl ketone. For flavones in general, this band is a prominent feature.[8][9][10]
The presence of two distinct, yet potentially overlapping, strong carbonyl absorptions will be a key characteristic of the spectrum.
The Methoxy Group: A Subtle but Significant Marker
The methoxy (-OCH₃) group attached to the benzopyranone ring provides another diagnostic marker.
C-H Stretching: The methyl C-H stretching vibrations are expected in the 2960-2850 cm⁻¹ region.[4] Specifically, a band in the 2860–2800 cm⁻¹ range can be diagnostic for the methoxyl group.[11]
C-O Stretching: A strong C-O stretching band is anticipated between 1300-1000 cm⁻¹.[4] The asymmetric C-O-C stretch of aryl ethers is typically found around 1250 cm⁻¹, while the symmetric stretch is near 1040 cm⁻¹.
Aromatic and Alkene Vibrations: The Skeletal Framework
The multiple aromatic rings and the C=C bond within the pyranone ring will generate a series of characteristic peaks.
Aromatic C-H Stretching: Look for sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][4]
Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic ring skeletal vibrations.[1][4]
Alkene C=C Stretching: The C=C bond in the pyranone ring will likely show an absorption in the 1680-1600 cm⁻¹ range, which may overlap with the aromatic C=C stretching bands.[4]
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings will influence the strong absorptions in the 900-690 cm⁻¹ "fingerprint" region, providing clues about the substitution.[1][4]
To confidently identify the target molecule, comparing its spectrum to those of simpler, structurally related compounds is invaluable.
Compound
Key Differentiating Features in FTIR
Benzophenone
Presence of a single, strong C=O stretch (~1654 cm⁻¹).[7] Absence of methoxy and complex benzopyranone skeletal vibrations.
Flavone
A single strong C4-carbonyl stretch. Absence of the second carbonyl peak from the benzoyl group.
6-Methoxyflavone
Similar to flavone but with the addition of characteristic methoxy group absorptions (C-H and C-O stretching).
This comparative approach allows for the unambiguous assignment of the observed peaks to the specific structural motifs within 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one.
Experimental Protocol: Acquiring High-Quality FTIR Data
The following is a generalized protocol for obtaining the FTIR spectrum of a solid organic compound like 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one using the Attenuated Total Reflectance (ATR) technique.
Objective:
To obtain a high-resolution infrared spectrum of the solid sample for functional group analysis and structural verification.
Materials:
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
The solid sample of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one
Spatula
Solvent for cleaning (e.g., isopropanol or ethanol)
Lint-free wipes
Methodology:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
Sample Application:
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. The pressure should be firm but not excessive to avoid damaging the crystal.
Sample Spectrum Acquisition:
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The data is usually collected over the mid-infrared range of 4000-400 cm⁻¹.
Data Processing and Analysis:
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform peak picking to identify the wavenumbers of the major absorption bands.
Compare the obtained spectrum with the predicted peak positions and the spectra of related compounds.
Visualizing the Process and Structure
To further clarify the experimental workflow and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Caption: Structure of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one.
Summary of Expected Characteristic FTIR Peaks
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3100 - 3000
C-H Stretch
Aromatic
Medium
2960 - 2850
C-H Stretch
Methoxy (-OCH₃)
Medium to Weak
~1685 - 1665
C=O Stretch
Benzoyl Ketone
Strong
~1660 - 1630
C=O Stretch
Benzopyran-4-one Ketone
Strong
1680 - 1600
C=C Stretch
Alkene (Pyranone Ring)
Medium
1600 - 1450
C=C Stretch
Aromatic Rings
Variable
~1250
C-O-C Asymmetric Stretch
Aryl Ether (Methoxy)
Strong
~1040
C-O-C Symmetric Stretch
Aryl Ether (Methoxy)
Strong
900 - 690
C-H Out-of-Plane Bend
Aromatic Rings
Strong
Conclusion
The FTIR spectrum of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is predicted to be rich in information, with strong, characteristic bands for its dual carbonyl groups, methoxy substituent, and extensive aromatic system. By understanding the expected positions of these key vibrational modes and employing a comparative approach with simpler, related structures, researchers can confidently verify the identity and purity of this complex flavonoid derivative. This guide provides the foundational knowledge for accurate spectral interpretation, a critical step in the rigorous workflow of modern drug discovery and development.
References
Heneczkowski, M., Kopacz, M., Nowak, D., & Kuźniar, A. (2001). Infrared spectrum analysis of some flavonoids. Acta Poloniae Pharmaceutica - Drug Research, 58(6), 415–420. [Link]
Scribd. (n.d.). Simplified IR Correlation Chart. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during... Retrieved from [Link]
Wikipedia. (2023, October 29). Infrared spectroscopy correlation table. Retrieved from [Link]
Proprep. (n.d.). What is benzophenone ir spectrum? Retrieved from [Link]
chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]
Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]
S. S. S. College of Engineering. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Retrieved from [Link]
ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the... Retrieved from [Link]
ResearchGate. (n.d.). Infrared spectrum analysis of some flavonoids. Retrieved from [Link]
Hendra, R., et al. (2018). Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. International Journal of Analytical Chemistry. [Link]
Smith, B. C. (2019). The Big Review VI: Carbonyl Compounds. Spectroscopy Online. [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
Journal of Ravishankar University. (n.d.). Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid. Retrieved from [Link]
SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]
ResearchGate. (n.d.). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. Retrieved from [Link]
Taylor & Francis Online. (2007). Far-Infrared Spectrum of Benzophenone. [Link]
Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]
ResearchGate. (n.d.). At what absorption wave numbers in FTIR can confirm the presence of flavonoids, diterpenes and quinones? Retrieved from [Link]
Chemistry Solutions. (n.d.). IR Correlation Table. Retrieved from [Link]
PubMed. (2022). FT-IR and FT-Raman fingerprints of flavonoids - A review. [Link]
ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol... Retrieved from [Link]
ResearchGate. (n.d.). FTIR difference spectra of methoxy species formed by methanol... Retrieved from [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). ISSN: 0975-8585. [Link]
Jurnal Kimia Valensi. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. [Link]
PubMed. (2001). Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. [Link]
ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Retrieved from [Link]
IOSR Journal. (2013). Synthesis of 3-methoxy-6-phenyl-6, 6a-dihydro-[8] benzopyrano. [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Retrieved from [Link]
MDPI. (2025). Data-Driven FTIR Spectroscopy for the Discrimination of Nectars. [Link]
This guide outlines the technical protocols for the safe containment and disposal of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (CAS: 143327-77-9).[1] As a Senior Application Scientist, I must emphasize that whil...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocols for the safe containment and disposal of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (CAS: 143327-77-9).[1]
As a Senior Application Scientist, I must emphasize that while this specific flavone derivative lacks a high-volume industrial waste profile, its structural properties—specifically the stable benzopyran-4-one backbone and lipophilic benzoyl substituents—dictate a conservative disposal strategy.[1] We treat this as a bioactive, lipophilic organic solid with high potential for aquatic toxicity.
Part 1: Compound Profile & Hazard Assessment
Before handling waste, you must understand the physicochemical drivers of the hazard. This compound is a substituted flavone.[2] In the absence of a compound-specific REACH dossier, we apply the "Structural Analogue" principle, using data from Benzophenone and generic Flavones.[1]
Environmental:Aquatic Chronic 1 or 2 (Toxic to aquatic life with long-lasting effects due to lipophilicity).[1]
Regulatory Status: Research Chemical (TSCA R&D Exemption likely). Treat as Hazardous Waste .[1][5]
Part 2: Disposal Decision Logic (Workflow)
The following decision tree illustrates the critical decision points for segregating this chemical from your general waste stream.
Figure 1: Decision logic for segregating flavone derivatives based on physical state and solvent carrier.
Part 3: Detailed Disposal Protocol
Personal Protective Equipment (PPE)
Respiratory: If handling pure powder >100 mg, use a fume hood or an N95/P100 particulate respirator. Flavonoids can be bioactive and irritating to mucous membranes.[2]
Dermal: Nitrile gloves (standard 4 mil is sufficient for the solid; upgrade to Silver Shield if dissolved in penetrating solvents like DMSO).
Container: Wide-mouth HDPE (High-Density Polyethylene) or glass jar.
Segregation: Do NOT mix with oxidizers (e.g., nitrates, perchlorates) as organic powders can be combustible.[6]
Labeling:
Chemical Name: Full IUPAC name (3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one).[1]
Hazards: Check "Toxic" and "Environmental Hazard".[1][4]
Waste Code: If your institution uses generic codes, use the code for "Hazardous Solid, Organic, n.o.s."
Liquid Waste (Reaction Mixtures/Rinsates)[1]
Solvent Compatibility: This compound is stable in common organic solvents.[1]
Non-Halogenated Stream: If dissolved in Acetone, Ethanol, or Ethyl Acetate, dispose in the Non-Halogenated waste carboy.
Halogenated Stream: If dissolved in DCM or Chloroform, dispose in the Halogenated waste carboy.
Aqueous Stream:STRICTLY PROHIBITED. Due to its high LogKow (4.31), this compound will not dissolve in water and will coat piping or pass through to the watershed, where it poses a chronic toxicity risk to aquatic life.
Contaminated Debris (Sharps, Wipes, Vials)[7]
Glass Vials: If they contain visible residue, triple rinse with a small amount of acetone (collect rinsate as liquid waste) before disposing of the glass in the "Broken Glass/Sharps" container.
Bench Paper/Gloves: Bag as "Hazardous Solid Debris" if heavily contaminated.[1]
Inhalation: Move to fresh air immediately. The benzopyran structure suggests potential respiratory irritation.[4][7]
Skin Contact: Wash with soap and water.[1][8] Do not use alcohol to wash skin, as it may increase transdermal absorption of the lipophilic compound.
Part 5: Regulatory & Transport Classification
For shipping waste off-site (e.g., to a TSDF - Treatment, Storage, and Disposal Facility), use the following classification if a specific SDS is unavailable. This is a conservative "Not Otherwise Specified" (N.O.S.) approach accepted by DOT/IATA.
Parameter
Recommended Classification
UN Number
UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.)[1]
U.S. Environmental Protection Agency (EPA). (2025). Chemical Dashboard: 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (DTXSID60771209).[1][9][10][11][12] Retrieved from [Link][1]
PubChem. (2025).[2][13] Compound Summary: Flavone (2-Phenylchromen-4-one).[1][14] National Library of Medicine. Retrieved from [Link]
University of Illinois Urbana-Champaign (DRS). (2025).[1] Chemical Waste Disposal: Non-Halogenated & Halogenated Solvents.[5][6][15][8] Retrieved from [Link][1]